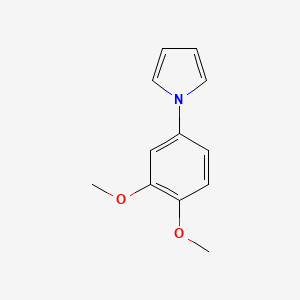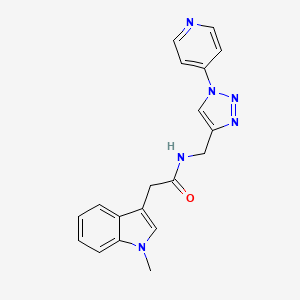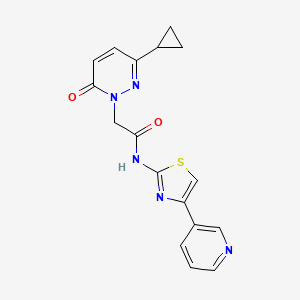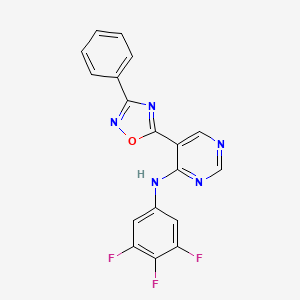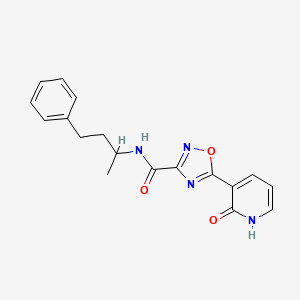![molecular formula C6H4N2OS B2414086 オキサゾロ[4,5-c]ピリジン-2(3H)-チオン CAS No. 120640-76-8](/img/structure/B2414086.png)
オキサゾロ[4,5-c]ピリジン-2(3H)-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazolo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of oxazolo[4,5-c]pyridine-2(3H)-thione makes it an interesting subject for research in various scientific fields.
科学的研究の応用
Oxazolo[4,5-c]pyridine-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[4,5-c]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-hydroxypyridine with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or ethanol .
Industrial Production Methods
For industrial production, the synthesis of oxazolo[4,5-c]pyridine-2(3H)-thione can be optimized by using more efficient catalysts and reaction conditions. The use of triphosgene as a safer alternative to phosgene has been reported, which allows for higher yields and milder reaction conditions . This method involves dissolving 2-amino-3-pyridinol in a solvent, adding an alkali, and then slowly adding a triphosgene solution at controlled temperatures.
化学反応の分析
Types of Reactions
Oxazolo[4,5-c]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[4,5-c]pyridine-2(3H)-one.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazolo[4,5-c]pyridine-2(3H)-one.
Reduction: Oxazolo[4,5-c]pyridine-2(3H)-thiol.
Substitution: Various substituted oxazolo[4,5-c]pyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of oxazolo[4,5-c]pyridine-2(3H)-thione involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, thereby preventing bacterial growth. In anticancer research, the compound may induce apoptosis in cancer cells by interfering with specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Oxazolo[4,5-b]pyridine: Another member of the oxazole family with similar biological activities.
Isoxazolo[4,5-b]pyridine: Known for its antibacterial and anticancer properties.
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine: Exhibits potent anticancer activity against various human cancer cell lines.
Uniqueness
Oxazolo[4,5-c]pyridine-2(3H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
特性
IUPAC Name |
3H-[1,3]oxazolo[4,5-c]pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c10-6-8-4-3-7-2-1-5(4)9-6/h1-3H,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWAMUGBQMMARO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)
![2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2414005.png)
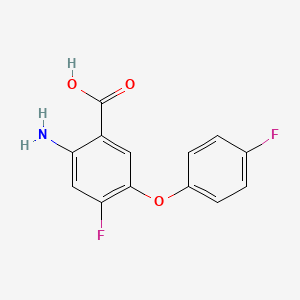
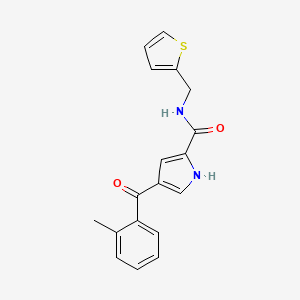
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2414011.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylpropanamide;hydrochloride](/img/structure/B2414014.png)
